molecular formula C12H14N4O3 B8043679 ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate

ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate

Cat. No.: B8043679
M. Wt: 262.26 g/mol
InChI Key: YZVFZNIATJJCFT-UHFFFAOYSA-N
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Description

Ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate is a chemical compound belonging to the quinazoline class, which are heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-amino-2-methylquinazolin-4(3H)-one as the core structure.

  • Reaction Steps: The compound is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethyl carbamate group.

  • Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure product quality.

  • Scale-Up Considerations: Special attention is given to the control of reaction conditions to avoid side reactions and ensure high yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the quinazoline ring to its corresponding amine.

  • Substitution: Substitution reactions at different positions of the quinazoline ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines.

  • Substitution Products: A variety of substituted quinazolines.

Scientific Research Applications

Chemistry: Ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays. Medicine: It has been investigated for its pharmacological properties, including potential antitumor and antimicrobial activities. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it often involves binding to the active site of an enzyme or receptor, leading to modulation of its activity.

Comparison with Similar Compounds

  • Quinazoline: The parent compound without the ethyl carbamate group.

  • Methylquinazoline: A related compound with a methyl group at a different position.

  • Aminoquinazoline: A compound with an amino group in place of the carbamate group.

Uniqueness: Ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate is unique due to its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.

Properties

IUPAC Name

ethyl N-(3-amino-2-methyl-4-oxoquinazolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-19-12(18)15-8-4-5-10-9(6-8)11(17)16(13)7(2)14-10/h4-6H,3,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVFZNIATJJCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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